An In-depth Technical Guide to Cacodylic Acid: Chemical Structure, Properties, and Biological Interactions
An In-depth Technical Guide to Cacodylic Acid: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cacodylic acid, also known as dimethylarsinic acid (DMA), is an organoarsenic compound with a history of use as a herbicide and, in combination with its sodium salt, as a buffering agent in biological sample preparation for electron microscopy. Despite its historical applications, its inherent toxicity and carcinogenicity necessitate a thorough understanding of its chemical and biological properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological interactions of cacodylic acid, with a focus on its mechanism of inducing apoptosis. Detailed experimental protocols for the preparation of cacodylic acid buffers are provided, and key biological pathways are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Cacodylic acid is the simplest arsinic acid, characterized by a central arsenic atom bonded to two methyl groups, an oxygen atom via a double bond, and a hydroxyl group.
Chemical Formula: C₂H₇AsO₂
SMILES: C--INVALID-LINK--(C)O
InChI: InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5)
Table 1: Chemical Identifiers for Cacodylic Acid
| Identifier | Value |
| IUPAC Name | dimethylarsinic acid[1][2] |
| CAS Number | 75-60-5[1][3][4] |
| PubChem CID | 2513[1] |
| EC Number | 200-883-4[1][5] |
| UN Number | 1572[3] |
| Synonyms | Dimethylarsenic acid, Hydroxydimethylarsine oxide, Agent Blue[1][3] |
Physicochemical Properties
Cacodylic acid is a colorless, odorless, crystalline solid that is highly soluble in water.[3] Its physicochemical properties are summarized in Table 2.
Table 2: Physicochemical Properties of Cacodylic Acid
| Property | Value | Reference(s) |
| Molecular Weight | 138.00 g/mol | [1][4][5] |
| Melting Point | 192-198 °C | [4][6] |
| Boiling Point | >200 °C | [1][6] |
| Density | >1.1 g/cm³ | [6] |
| pKa | 6.27 | [3] |
| Water Solubility | 2000 g/L at 25 °C | [4] |
| Solubility in other solvents | Soluble in ethanol and acetic acid; insoluble in diethyl ether. | [6] |
Synthesis and Reactions
Historical Synthesis
The synthesis of cacodylic acid dates back to the 18th century with the creation of "Cadet's fuming liquid." This malodorous mixture, containing cacodyl ((CH₃)₂As)₂ and cacodyl oxide (((CH₃)₂As)₂O), was produced by reacting arsenic trioxide (As₂O₃) with potassium acetate (KCH₃COO).[7] Subsequent oxidation of these intermediates yields cacodylic acid. This method is of historical significance but is not a recommended procedure for modern laboratories due to the extreme toxicity and pyrophoric nature of the intermediates.
Modern Synthetic Approaches (Conceptual)
Another potential route could be the reaction of arsenic trioxide with a methylating agent like methyl iodide under specific conditions, followed by oxidation.
Caution: The synthesis of organoarsenic compounds should only be attempted by experienced chemists in a well-equipped laboratory with appropriate safety measures in place due to the high toxicity of the materials involved.
Chemical Reactions
Cacodylic acid is a weak acid that can be reduced to the highly toxic and reactive dimethylarsine.
(CH₃)₂AsO₂H + 2 Zn + 4 HCl → (CH₃)₂AsH + 2 ZnCl₂ + 2 H₂O
Applications
Herbicide
Cacodylic acid and its salts have been used as non-selective contact herbicides.[4] It was a component of "Agent Blue," a defoliant used during the Vietnam War.[8] Its herbicidal action stems from its ability to desiccate a wide variety of plant species.[4]
Buffering Agent in Electron Microscopy
Sodium cacodylate, the sodium salt of cacodylic acid, is widely used as a buffering agent in the preparation and fixation of biological samples for electron microscopy.[3] It is particularly useful because it does not react with aldehydes or osmium tetroxide, common fixatives in electron microscopy, and it avoids the introduction of additional phosphates which can interfere with imaging or cause organelle damage.[3]
Experimental Protocols
Preparation of 0.1 M Sodium Cacodylate Buffer (pH 7.4)
This protocol describes the preparation of a common buffer solution used in electron microscopy.
Materials:
-
Sodium cacodylate trihydrate (Na(CH₃)₂AsO₂ · 3H₂O)
-
0.2 M Hydrochloric acid (HCl)
-
Distilled or deionized water
-
pH meter
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare a 0.2 M Sodium Cacodylate Stock Solution: Dissolve 4.28 g of sodium cacodylate trihydrate in 100 mL of distilled water.[3]
-
pH Adjustment: To prepare a 0.05 M cacodylate buffer, specific volumes of 0.2 M HCl are added to the 0.2 M sodium cacodylate stock solution. For a pH of 7.4, add 2.7 mL of 0.2 M HCl to 50 mL of the 0.2 M sodium cacodylate stock solution.
-
Final Dilution: Dilute the resulting solution with distilled water to a final volume of 200 mL.
-
Verification: Check the final pH with a calibrated pH meter and adjust if necessary.
Safety Note: Cacodylic acid and its salts are toxic and carcinogenic. Always handle these chemicals in a fume hood with appropriate personal protective equipment, including gloves and safety glasses.
Biological Interactions and Toxicity
Cacodylic acid is toxic and is classified as a Group A carcinogen by the U.S. Environmental Protection Agency (EPA). Its toxicity is primarily due to its metabolism to more reactive arsenic species and the generation of oxidative stress.
Metabolism
In the body, inorganic arsenic can be methylated to form monomethylarsonic acid (MMA) and subsequently dimethylarsinic acid (cacodylic acid).[9] While once considered a detoxification pathway, it is now understood that the methylated trivalent intermediates, such as MMA(III) and DMA(III), are highly toxic.[9][10] Cacodylic acid (DMA(V)) can be reduced to the more toxic dimethylarsinous acid (DMA(III)).[9]
Mechanism of Apoptosis Induction
Cacodylic acid is known to induce apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. This process is initiated by cellular stress, particularly oxidative stress, leading to a cascade of molecular events culminating in cell death.
6.2.1. Oxidative Stress and JNK Pathway Activation
Exposure to cacodylic acid can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within the cell.[11] This oxidative stress is a key trigger for the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of the cellular stress response.[12][13]
6.2.2. Bax Activation and Mitochondrial Outer Membrane Permeabilization (MOMP)
Activated JNK can promote the activation of the pro-apoptotic protein Bax.[1][6] JNK can phosphorylate BH3-only proteins like Bim and Bmf, which then leads to the activation of Bax.[5][14] Activated Bax translocates to the outer mitochondrial membrane and oligomerizes, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).[15]
6.2.3. Caspase Activation Cascade
MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[6] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[16] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to apoptosis.[16] The process is also regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, with an increased Bax/Bcl-2 ratio favoring apoptosis.
Conclusion
Cacodylic acid is a simple organoarsenic compound with significant biological activity. While its use as a herbicide has declined due to toxicity concerns, its application as a buffer in electron microscopy remains relevant. A thorough understanding of its chemical properties, synthesis, and particularly its mechanism of inducing apoptosis through oxidative stress and the JNK-Bax pathway, is crucial for researchers in toxicology, cell biology, and drug development. The information and protocols provided in this guide are intended to serve as a valuable resource for professionals working with or studying this compound.
References
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